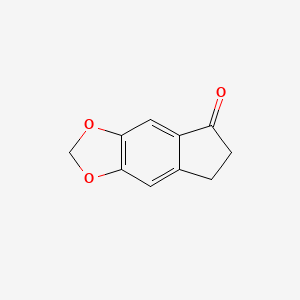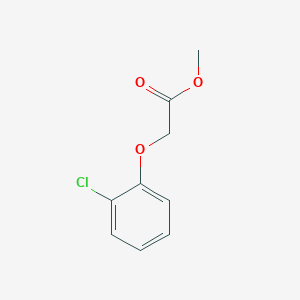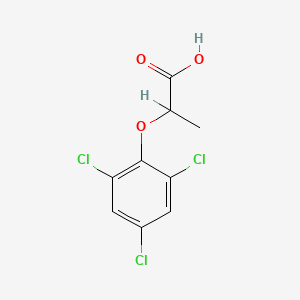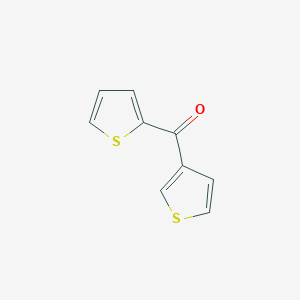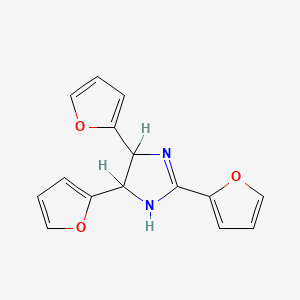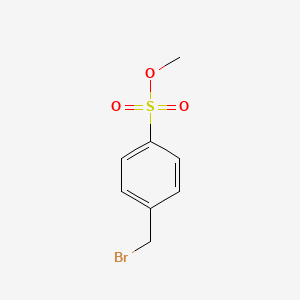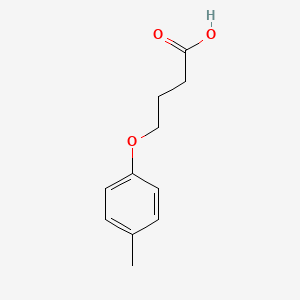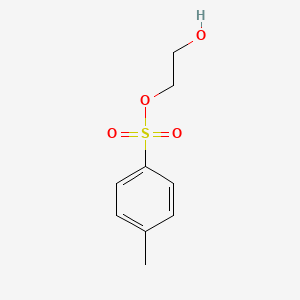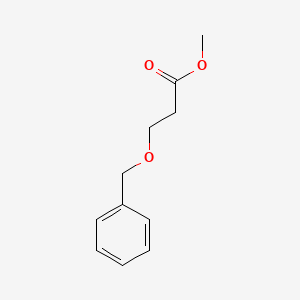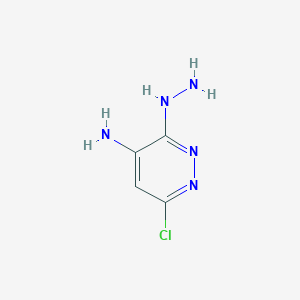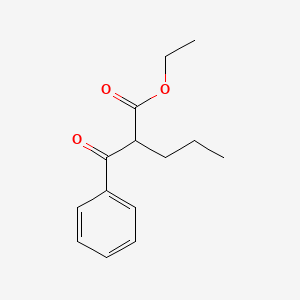
4-(3-氯苯基)丁酮
描述
4-(3-Chlorophenyl)butan-2-one is a chemical compound with the molecular formula C10H11ClO. It has a molecular weight of 182.65 . The compound is also known by its IUPAC name, 4-(3-chlorophenyl)-2-butanone .
Synthesis Analysis
4-(3-Chlorophenyl)butan-2-one can be synthesized through various methods, including the Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride and propionic acid. This method involves using a Lewis acid catalyst, such as aluminum chloride, to facilitate the reaction.Molecular Structure Analysis
The molecular structure of 4-(3-Chlorophenyl)butan-2-one can be represented by the InChI code 1S/C10H11ClO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3 . This indicates that the molecule consists of a butan-2-one group attached to a 3-chlorophenyl group.科学研究应用
环境影响和退化
氯酚类化合物,包括类似于4-(3-氯苯基)丁酮的化合物,已经被广泛审查其环境持久性和毒理效应。氯酚对哺乳动物和水生生物具有中等毒性,长期暴露可能对鱼类产生相当大的毒性。这些化合物根据环境条件的不同,表现出不同程度的持久性和生物富集,通常除非在特定条件下有中等到高持久性的情况下,否则速率较低。值得注意的是,它们的强烈感官效应是其环境影响的关键方面(Krijgsheld & Gen, 1986)。
吸附和土壤相互作用
氯酚及相关除草剂与土壤、有机物和矿物质的相互作用已经受到广泛研究。这些相互作用对于理解类似于4-(3-氯苯基)丁酮的化合物的环境命运至关重要。对2,4-D和其他苯氧基除草剂吸附实验的全面审查突出了土壤有机物和铁氧化物作为吸附剂的重要作用,为了解4-(3-氯苯基)丁酮及相关化合物的潜在环境行为提供了见解(Werner, Garratt, & Pigott, 2012)。
生物降解和修复
对氯酚及其衍生物的生物降解研究,包括类似于4-(3-氯苯基)丁酮的化合物的潜在途径,揭示了微生物过程在减轻环境污染方面的有效性。这些过程有助于防止有毒污染物在环境中积累,并保护公共健康。对2,4-D及其衍生物的微生物降解研究为了解类似化合物如何在自然和工程环境中被降解提供了框架(Magnoli et al., 2020)。
有机合成中的应用
氯苯基化合物在有机合成中的多功能性已通过它们在催化各种化学反应中的应用得到证明。例如,金属阳离子交换粘土已被用作催化剂,用于苯酚与羟基丁酮的Friedel-Crafts烷基化反应,以产生类似于4-(4-羟基苯基)丁酮的化合物,展示了4-(3-氯苯基)丁酮在类似合成应用中的潜在用途(Tateiwa & Uemura, 1997)。
作用机制
Target of Action
The primary targets of 4-(3-Chlorophenyl)butan-2-one are currently unknown . This compound is a derivative of the indole nucleus, which is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, which this compound is a part of, are known to interact with their targets and cause changes in cellular processes . More research is needed to understand the specific interactions of this compound with its targets .
Biochemical Pathways
The biochemical pathways affected by 4-(3-Chlorophenyl)butan-2-one are currently unknown . Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by this compound need further investigation .
Result of Action
The molecular and cellular effects of 4-(3-Chlorophenyl)butan-2-one’s action are currently unknown . As a derivative of the indole nucleus, it may have broad-spectrum biological activities . The specific effects of this compound at the molecular and cellular level are yet to be determined .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(3-Chlorophenyl)butan-2-one . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s activity.
属性
IUPAC Name |
4-(3-chlorophenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHTXMYUDWHGOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293716 | |
| Record name | 4-(3-chlorophenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)butan-2-one | |
CAS RN |
3506-73-8 | |
| Record name | 4-(3-Chlorophenyl)-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3506-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 91714 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003506738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC91714 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91714 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3-chlorophenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

